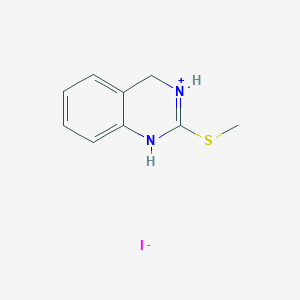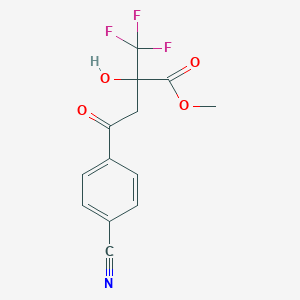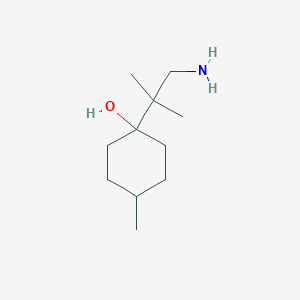
1-Methyl-4-(2-methylpiperidin-3-yl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-4-(2-methylpiperidin-3-yl)piperazine is a heterocyclic organic compound that features a piperazine ring substituted with a methyl group and a piperidine ring. This compound is part of the piperazine family, which is known for its wide range of biological and pharmacological activities. Piperazine derivatives are commonly used in medicinal chemistry due to their ability to interact with various biological targets.
Méthodes De Préparation
The synthesis of 1-Methyl-4-(2-methylpiperidin-3-yl)piperazine can be achieved through several routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction typically occurs under basic conditions, using reagents such as diphenylvinylsulfonium triflate and DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to yield the desired piperazine derivative . Another approach includes the ring opening of aziridines under the action of N-nucleophiles, followed by cyclization .
Industrial production methods often involve the use of large-scale reactors and optimized reaction conditions to ensure high yields and purity. The choice of solvents, catalysts, and reaction temperatures are critical factors in the industrial synthesis of this compound.
Analyse Des Réactions Chimiques
1-Methyl-4-(2-methylpiperidin-3-yl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced piperazine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, where alkyl halides or sulfonates are common reagents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a wide range of alkylated or arylated derivatives.
Applications De Recherche Scientifique
1-Methyl-4-(2-methylpiperidin-3-yl)piperazine has numerous applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-Methyl-4-(2-methylpiperidin-3-yl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring can mimic the structure of natural ligands, allowing it to bind to these targets and modulate their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparaison Avec Des Composés Similaires
1-Methyl-4-(2-methylpiperidin-3-yl)piperazine can be compared with other piperazine derivatives, such as:
1-Methyl-4-(4-piperidinyl)piperazine: Similar in structure but with a different substitution pattern, leading to distinct biological activities.
1-Methylpiperazine: Lacks the additional piperidine ring, resulting in different chemical properties and applications.
4-(2-Methylpiperidin-3-yl)piperazine: Similar but without the methyl group on the piperazine ring, affecting its reactivity and biological interactions.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C11H23N3 |
|---|---|
Poids moléculaire |
197.32 g/mol |
Nom IUPAC |
1-methyl-4-(2-methylpiperidin-3-yl)piperazine |
InChI |
InChI=1S/C11H23N3/c1-10-11(4-3-5-12-10)14-8-6-13(2)7-9-14/h10-12H,3-9H2,1-2H3 |
Clé InChI |
UAKYDNLGDDCENX-UHFFFAOYSA-N |
SMILES canonique |
CC1C(CCCN1)N2CCN(CC2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![[2-(5-Bromopyrimidin-2-yl)propan-2-yl]dimethylamine](/img/structure/B13192654.png)

![4-Chloro-1-cyclopentylpyrazolo[3,4-d]pyrimidine](/img/structure/B13192659.png)

![Methyl 2-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride](/img/structure/B13192663.png)
![5-[2-(Difluoromethyl)-1,3-thiazol-5-yl]-2-methoxypyridine](/img/structure/B13192666.png)
![3-Benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptane-6-sulfonyl fluoride](/img/structure/B13192671.png)
